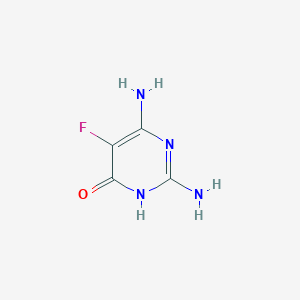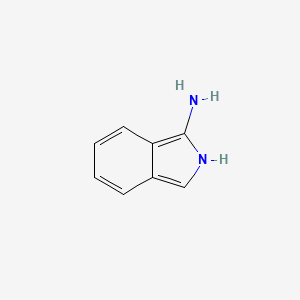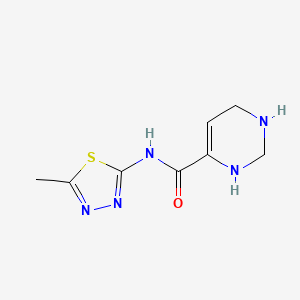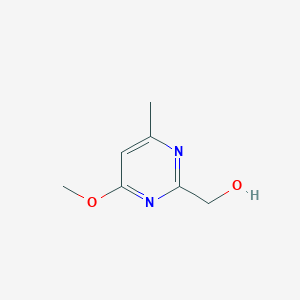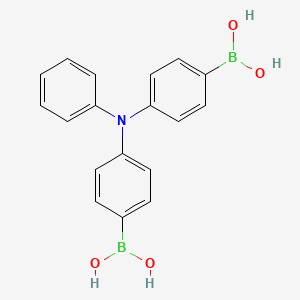
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C18H17B2NO4. This compound is known for its unique structure, which includes two boronic acid groups attached to a phenylazanediyl-bis(phenylene) backbone. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of 4,4’-dibromotriphenylamine with boronic acid derivatives under specific conditions. One common method includes dissolving 4,4’-dibromotriphenylamine in dehydrated tetrahydrofuran (THF) under an inert atmosphere (argon gas) and cooling the solution to -78°C. The reaction mixture is then treated with a boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The boronic acid groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used to create boron-containing biomolecules for biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid involves its ability to form stable complexes with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate esters. This property is exploited in various chemical reactions and applications, such as in the formation of supramolecular assemblies and in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-diboronic acid: This compound has a similar boronic acid functionality but lacks the phenylazanediyl-bis(phenylene) backbone.
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid: Another similar compound with a different structural arrangement.
Uniqueness
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic acids. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C18H17B2NO4 |
|---|---|
Molekulargewicht |
333.0 g/mol |
IUPAC-Name |
[4-(N-(4-boronophenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C18H17B2NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13,22-25H |
InChI-Schlüssel |
YEGBWVTYTGPMDR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

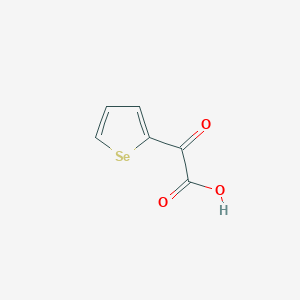
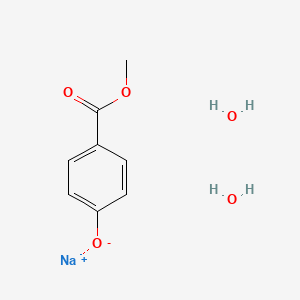

![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)

